molecular formula C9H13N3 B13679677 1-(3-Ethylphenyl)guanidine

1-(3-Ethylphenyl)guanidine

Cat. No.: B13679677
M. Wt: 163.22 g/mol
InChI Key: OOCLEFCNJHOZDX-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)guanidine is a guanidine derivative featuring a phenyl ring substituted with an ethyl group at the meta position. Guanidines are known for their strong basicity due to the resonance-stabilized cationic form, making them valuable in medicinal chemistry, catalysis, and materials science. This compound’s structure combines the planar guanidine moiety with a lipophilic ethylphenyl group, influencing its solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-(3-ethylphenyl)guanidine

InChI

InChI=1S/C9H13N3/c1-2-7-4-3-5-8(6-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12)

InChI Key

OOCLEFCNJHOZDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=C(N)N

Origin of Product

United States

Chemical Reactions Analysis

1-(3-Ethylphenyl)guanidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)guanidine involves its strong basicity and ability to form hydrogen bonds. At physiological pH, guanidines exist primarily as guanidinium ions, which can interact with various molecular targets through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to their biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Effects on Basicity and Electronic Properties

The basicity (pKa) of aryl guanidines is highly sensitive to substituents. Electron-donating groups (e.g., ethyl) increase basicity by stabilizing the protonated form, while electron-withdrawing groups (e.g., Cl, CF₃) reduce it. For example:

  • 1-(3-Ethylphenyl)guanidine : Predicted to have higher pKa due to the ethyl group’s electron-donating nature.
  • 1-(5-Chloro-2-pyridinyl)guanidine : Exhibits a pKa prediction error of +1.05 units due to the electron-withdrawing Cl and pyridinyl group .
  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine : The CF₃ group further lowers pKa, enhancing electrophilicity for anti-cancer activity .
Table 1: Basicity and Electronic Effects
Compound Key Substituents pKa Trend Biological Relevance
1-(3-Ethylphenyl)guanidine -C₂H₅ (electron-donating) High NMDA receptor modulation
1-(5-Chloro-2-pyridinyl)guanidine -Cl, pyridinyl Low Model for LFER studies
1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine -Cl, -CF₃ Very low Anti-cancer activity

Structural and Physicochemical Properties

Molecular Weight and Melting Points
  • 1-(3-Ethylphenyl)guanidine : Estimated molecular weight ~163.2 g/mol (C₉H₁₃N₃).
  • 1-(3-Chloro-4-methylphenyl)guanidine : Molecular weight 183.64 g/mol (C₈H₁₀ClN₃), with a melting point influenced by Cl and methyl groups .
  • Aptiganel (1-(3-Ethylphenyl)-1-methyl-3-(1-naphthyl)guanidine) : Higher molecular weight (303.4 g/mol) due to naphthyl and methyl groups; melting point >250°C .
Table 2: Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
1-(3-Ethylphenyl)guanidine C₉H₁₃N₃ ~163.2 Not reported
1-(3-Chloro-4-methylphenyl)guanidine C₈H₁₀ClN₃ 183.64 Not reported
Aptiganel C₂₀H₂₁N₃ 303.4 250.7
1-(4-Chloro-2-iodophenyl)guanidine C₇H₇ClIN₃ 336.51 Not reported
Anti-Cancer Activity
  • Diaryl Guanidinium Derivatives : Compounds like 1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine show anti-cancer activity via kinase inhibition, with IC₅₀ values in the µM range. The CF₃ group enhances target binding .
Ion Channel Modulation
  • Ethylguanidine: Less effective, blocking only at negative potentials, highlighting the importance of aromatic substituents .

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